molecular formula C17H18BrNOS B4536629 2-(benzylthio)-N-(2-bromo-4,5-dimethylphenyl)acetamide

2-(benzylthio)-N-(2-bromo-4,5-dimethylphenyl)acetamide

Cat. No. B4536629
M. Wt: 364.3 g/mol
InChI Key: VQGPCVWFAWLOCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of acetamide derivatives, including compounds with bromophenyl groups, typically involves reactions between specific precursor materials. For instance, compounds similar to the target molecule have been synthesized through reactions involving benzyl amines and benzyloxy-dimethylphenylacetate, followed by debenzylation to yield the desired acetamides (Raju, 2008). Such synthetic pathways highlight the methods through which a compound like "2-(benzylthio)-N-(2-bromo-4,5-dimethylphenyl)acetamide" could be synthesized, focusing on the selective formation of bonds and functional groups critical to its structure.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often determined using computational studies alongside experimental techniques like FT-IR spectroscopy and X-ray crystallography. Studies have shown the importance of optimized molecular structures, vibrational frequencies, and the distribution of electron density within molecules for understanding their stability and reactivity (Bhagyasree et al., 2013). These analyses provide insights into the geometric and electronic characteristics of acetamide compounds, which are essential for predicting their chemical behavior.

Chemical Reactions and Properties

The chemical reactions involving acetamide derivatives can be diverse, including nucleophilic substitution reactions, condensation reactions, and catalytic processes leading to the formation of biaryl amide derivatives (Reddy et al., 2017). These reactions not only demonstrate the reactivity of such compounds but also their potential utility in synthesizing complex organic molecules, including natural products and pharmacologically active compounds.

Physical Properties Analysis

The physical properties of "2-(benzylthio)-N-(2-bromo-4,5-dimethylphenyl)acetamide" can be inferred from related compounds. For example, the determination of pKa values and solubility characteristics helps in understanding the compound's behavior in different environments (Duran & Canbaz, 2013). These properties are crucial for applications in material science and pharmaceuticals, where solubility and acidity play significant roles.

Chemical Properties Analysis

The chemical properties, including reactivity and stability of acetamide derivatives, are influenced by their molecular structure. NMR studies and theoretical calculations are often employed to investigate these characteristics, providing insights into the electron distribution, bond strength, and potential reaction pathways (Samimi et al., 2010). Such analyses are essential for developing new compounds with desired chemical properties for specific applications.

properties

IUPAC Name

2-benzylsulfanyl-N-(2-bromo-4,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNOS/c1-12-8-15(18)16(9-13(12)2)19-17(20)11-21-10-14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGPCVWFAWLOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Br)NC(=O)CSCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylsulfanyl)-N-(2-bromo-4,5-dimethylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(benzylthio)-N-(2-bromo-4,5-dimethylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(benzylthio)-N-(2-bromo-4,5-dimethylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(benzylthio)-N-(2-bromo-4,5-dimethylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(benzylthio)-N-(2-bromo-4,5-dimethylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(benzylthio)-N-(2-bromo-4,5-dimethylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(benzylthio)-N-(2-bromo-4,5-dimethylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.